7-Hydroxyflavan
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Overview
Description
7-Hydroxyflavan is a hydroxyflavonoid.
Scientific Research Applications
Nanocarriers for Drug Delivery
7-Hydroxyflavone (7-HF) has been researched for its potential in drug delivery systems. Studies have shown that encapsulating 7-HF in carbon nanotubes can significantly improve its oral absorption, protect it against degradation, and facilitate its absorption through the lymphatic system. This method could be particularly beneficial for treating diseases mediated by free radicals such as cancer, atherosclerosis, and neuronal diseases (Espíndola et al., 2022).
Interactions with DNA
Research into the interactions of 7-HF with DNA has revealed its efficacy in binding and affecting DNA structures. This aspect of 7-HF is significant in understanding its potential therapeutic applications in diseases like cancer, atherosclerosis, and cardiovascular diseases (Sengupta et al., 2014).
Hydrophilicity Improvement for Drug Efficacy
Studies have shown that improving the hydrophilicity of 7-HF, as seen in the case of 7,8-Dihydroxyflavone, can enhance its solubility and potentially its efficacy as a drug. This improvement is particularly relevant for diseases like Parkinson’s, where the drug’s solubility can limit its application (Chen et al., 2016).
Antifungal Properties
7-HF and other hydroxyflavan compounds have demonstrated notable antifungal activities. Understanding the specific structures and properties contributing to this antifungal activity can lead to the development of more effective antifungal agents (O'neill & Mansfield, 1982).
Anti-Parkinson Agents
7-HF has been evaluated for its potential as an anti-Parkinson agent. Studies indicate that 7-HF shows significant neuroprotective roles and effective anti-Parkinson activity in a dose-dependent manner (Mishra et al., 2020).
Properties
Molecular Formula |
C15H14O2 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S)-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O2/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-6,8,10,14,16H,7,9H2/t14-/m0/s1 |
InChI Key |
KFUMHIDDQQILEL-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)O[C@@H]1C3=CC=CC=C3 |
SMILES |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=CC=C3 |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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